molecular formula C7H12O B152366 3-Methylcyclohexanone CAS No. 591-24-2

3-Methylcyclohexanone

Cat. No.: B152366
CAS No.: 591-24-2
M. Wt: 112.17 g/mol
InChI Key: UJBOOUHRTQVGRU-UHFFFAOYSA-N
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Description

3-Methylcyclohexanone (C₇H₁₂O) is a cyclic ketone featuring a methyl substituent at the 3-position of the cyclohexanone ring. Its stereochemical and conformational properties have been extensively studied, particularly for the (R)-enantiomer, which exhibits distinct equatorial (EQ) and axial (AX) conformers. Thermodynamic analyses reveal that the equatorial conformer is energetically favored, with enthalpy differences (ΔH°) between EQ and AX ranging from 0.8 to 1.5 kJ/mol across solvents . The compound’s dipole moment varies linearly with solvent polarity, as demonstrated by DFT calculations (B3LYP/aug-cc-pVTZ), correlating with solvent polarity parameters such as the Kamlet–Taft π* scale .

This compound serves as a substrate in biocatalytic and synthetic reactions. For example, it undergoes α,β-desaturation via cyclohexanone dehydrogenase (CDH) to form 3-methylcyclohexenone, a key intermediate in flavor and pharmaceutical synthesis . Its conformational flexibility and stereoelectronic properties also make it a benchmark molecule for vibrational circular dichroism (VCD) and optical rotation studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcyclohexanone can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of cresol. This method is preferred due to its efficiency and the availability of cresol as a starting material .

Chemical Reactions Analysis

Chemical Reactions Involving 3-Methylcyclohexanone

This compound participates in various chemical reactions, primarily due to its carbonyl functional group. The following sections detail the significant reactions it undergoes.

Aldol Condensation

One of the key reactions involving this compound is aldol condensation, where it can act as both an electrophile and a nucleophile. In the presence of a base or acid catalyst, it can undergo self-condensation or cross-condensation with other aldehydes or ketones.

  • Self-Condensation : When this compound is treated with a base, it forms an enolate ion, which then attacks another molecule of itself, leading to the formation of larger carbon frameworks through aldol addition followed by dehydration to yield α,β-unsaturated carbonyl compounds.

  • Cross-Condensation : It can also react with other carbonyl compounds under similar conditions, leading to various products depending on the nature of the reactants involved .

Reduction Reactions

This compound can be reduced to form alcohols using various reducing agents:

  • Catalytic Hydrogenation : The reduction of this compound to 3-methylcyclohexanol can be achieved using palladium (Pd) or platinum (Pt) catalysts under hydrogen pressure. Studies show that different catalysts yield varying selectivities and conversion rates .

  • Transfer Hydrogenation : In recent studies, metal-organic frameworks (MOFs) have been employed as catalysts for transfer hydrogenation processes, demonstrating high selectivity for the formation of cis-3-methylcyclohexanol .

Enolization and Related Reactions

The compound can undergo keto-enol tautomerism, where it exists in equilibrium between its keto form (this compound) and its enol form. This enol form can participate in various reactions:

  • Mukaiyama Aldol Reaction : Under soft enolization conditions, this compound has shown high regioselectivity in Mukaiyama-type aldol reactions when reacted with acetaldehyde .

Oxidation Reactions

Oxidation of this compound can lead to various products depending on the oxidizing agents used:

  • Selective Oxidation : Research indicates that transition metal catalysts can facilitate the oxidation of cyclic ketones like this compound to produce adipic acid under specific conditions .

Scientific Research Applications

Organic Synthesis

3-Methylcyclohexanone is extensively used as a solvent in the synthesis of conjugated polymers through direct arylation polycondensation (DArP). This method has been employed to fabricate organic thin-film transistors (OTFTs), which demonstrated significant electron mobility and current on/off ratios, indicating effective charge transport properties.

Table 1: Summary of Polymer Synthesis Using this compound

ParameterValue
Electron Mobility (μe)> 1 cm²·V⁻¹·s⁻¹
Current On/Off Ratio (Ion/Ioff)> 10⁵
Aging Temperature70°C
Aging Duration3 hours

Chromatographic Applications

In analytical chemistry, this compound has been utilized for the diastereo- and enantioseparation of its thiosemicarbazone derivative via high-performance liquid chromatography (HPLC). The optimization of the chromatographic system allowed for the characterization of stereoisomers, providing insights into the kinetics and thermodynamics of their interconversion .

Case Study: HPLC Separation of this compound Thiosemicarbazone

  • Method : Direct HPLC on polysaccharide-based chiral stationary phase.
  • Findings : Successful separation and characterization of four stereoisomers.
  • Significance : Enhanced understanding of enantioselectivity in biological systems.

Biological Research

Research indicates that this compound interacts with biological systems, influencing enzyme-catalyzed reactions and metabolic pathways involving ketones. Its conformational flexibility and optical activity are affected by solvent polarity, which can impact its reactivity . Additionally, studies have explored its potential as a biomarker for dietary fats due to its presence in various oils .

Flavoring and Fragrance Industry

In the flavoring industry, this compound is recognized for its minty aroma, making it suitable as a fragrance and flavoring agent. Its sensory characteristics include a cooling effect with slight medicinal nuances at specific concentrations .

Pharmaceutical Synthesis

The compound serves as a precursor in the synthesis of pharmaceutical agents. Its ability to undergo oxidation and reduction reactions allows for the production of various derivatives useful in drug development.

Comparison with Similar Compounds

Structural Isomers: 2-Methylcyclohexanone vs. 4-Methylcyclohexanone

The position of the methyl group significantly impacts reactivity and enzyme interactions:

  • 2-Methylcyclohexanone: Exhibits higher activity in Baeyer-Villiger monooxygenase (BVMO)-catalyzed reactions (155% relative activity) compared to 3-methylcyclohexanone (90%) and 4-methylcyclohexanone (15%) . This is attributed to steric and electronic effects near the carbonyl group.
  • 4-Methylcyclohexanone: Poor substrate for BVMO due to unfavorable steric hindrance at the 4-position, which disrupts enzyme binding .

Table 1: Relative Enzyme Activity of Methylcyclohexanones in BVMO-Catalyzed Reactions

Compound Relative Activity (%)
2-Methylcyclohexanone 155
This compound 90
4-Methylcyclohexanone 15

Source:

Aliphatic vs. Cyclic Ketones

  • Cyclohexanone: A superior substrate for BVMO (100% activity) compared to methyl-substituted derivatives, likely due to the absence of steric hindrance .
  • 3-Methylcyclopentanone: Unlike this compound, this compound shows solvent-dependent conformational shifts in Raman spectra, with smaller ring strain amplifying solvent effects .

Table 2: Selectivity in α-Acetoxylation of Cyclic Ketones

Compound Conversion (%) Major Product (Position)
This compound 93 trans-5-Acetoxy
2-Methylcyclohexanone 88 2-Acetoxy
4-tert-Butylcyclohexanone 0 N/A

Source:

Solvent and Conformational Effects

  • Solvent Polarity: The dipole moment of this compound correlates linearly with solvent polarity (R² = 0.98 in polar solvents like DMSO vs. 0.92 in hexane) . This contrasts with 3-methylcyclopentanone, where solvent effects are less predictable due to ring strain .
  • Thermodynamic Stability: The equatorial conformer of this compound dominates (ΔG° = −1.2 kJ/mol in hexane), whereas 3-methylcyclopentanone exhibits a smaller energy difference (ΔG° = −0.5 kJ/mol), making its conformers more interconvertible .

Key Research Findings and Implications

Biocatalytic Efficiency: this compound’s moderate BVMO activity (90%) positions it as a viable substrate for medium-scale oxidations, though 2-methylcyclohexanone is preferred for high-yield processes .

Stereochemical Resolution : Its use in chiral tag rotational spectroscopy (e.g., with 3-butyn-2-ol) provides a robust method for absolute configuration determination, outperforming VCD in conformational flexibility analysis .

Green Chemistry Applications: this compound is a sustainable solvent alternative in perovskite fabrication due to its Hansen solubility parameters aligning with lead-free semiconductors .

Biological Activity

3-Methylcyclohexanone (3-MCH) is a cyclic ketone with significant biological activity and potential applications in various fields, including organic synthesis and pharmacology. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its effects on biological systems.

This compound has the chemical formula C7H12OC_7H_{12}O and a molecular weight of approximately 112.17 g/mol. It exists as two enantiomers: (R)-3-methylcyclohexanone and (S)-3-methylcyclohexanone, which exhibit different biological activities due to their chiral nature. The compound is characterized by a colorless to light yellow liquid appearance, a boiling point of 170 °C, and a density of 0.920 g/cm³ .

1. Enantiospecific Interactions

Research indicates that the enantiomers of 3-MCH interact differently with biological systems. For instance, studies have shown that (R)-3-methylcyclohexanone exhibits enantiospecific differences in desorption energies when interacting with chiral surfaces, suggesting that these interactions may influence its biological activity . The orientation of (R)-3MCHO on chiral surfaces has been demonstrated to affect its adsorption geometry, which could have implications for its reactivity in biological contexts .

2. Optical Activity and Solvent Effects

The optical rotatory dispersion (ORD) of (R)-3-methylcyclohexanone has been studied across various solvents, revealing how solvent polarity affects its conformational dynamics and optical activity . These findings suggest that the biological activity of 3-MCH may be influenced by its environment, particularly in terms of solvation effects that can alter its reactivity and interactions with biomolecules.

Case Study 1: Interaction with Amino Acids

A study investigated the interaction of (R)-3-methylcyclohexanone with amino acids on chiral metal surfaces. The results indicated that the compound's enantiospecific adsorption could lead to distinct geometries for amino acids, potentially affecting their biological functions . This suggests that 3-MCH may play a role in modulating biochemical pathways through its interactions with biomolecules.

Case Study 2: Synthesis of Organic Thin-Film Transistors

In polymer science, 3-MCH is utilized as a solvent in the synthesis of conjugated polymers for organic thin-film transistors (OTFTs). The polymers synthesized using 3-MCH demonstrated significant electron mobility and current on/off ratios, indicating potential applications in electronic devices . This highlights the compound's versatility beyond traditional biological contexts.

Table: Comparison of Methylcyclohexanones

CompoundCAS NumberBoiling Point (°C)Density (g/cm³)
2-Methylcyclohexanone583-60-8165.10.925
This compound 591-24-2 170.0 0.920
4-Methylcyclohexanone589-92-4171.30.916

This table illustrates the physical properties of different methylcyclohexanones, emphasizing the unique characteristics of 3-MCH compared to its isomers.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for producing 3-methylcyclohexanone, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis of this compound often involves acid-catalyzed dehydration of methylcyclohexanol derivatives or cross-aldol condensation using iron catalysts (e.g., FeCl₃·6H₂O) . Reaction conditions such as solvent polarity, temperature, and catalyst loading significantly affect product purity and stereoselectivity. For example, FeCl₃·6H₂O-mediated aldol condensation with ethyl pyruvate yields menthofurolactone, where solvent choice (e.g., ethanol vs. toluene) impacts reaction efficiency and isomer ratios .

Q. How can spectroscopic methods differentiate this compound from its structural isomers?

  • Methodological Answer : UV-Vis spectroscopy identifies the carbonyl chromophore (n→π* transition) at ~280 nm, but structural isomers like 2- or 4-methylcyclohexanone require additional techniques. Circular dichroism (CD) or Raman optical activity (ROA) can distinguish enantiomers (e.g., (R)- vs. (S)-3-methylcyclohexanone) by analyzing bond polarizability and chiral interactions . NMR spectroscopy, particularly ¹³C DEPT, resolves positional isomerism by distinguishing methyl group shifts (e.g., 3-methyl vs. 4-methyl substituents) .

Advanced Research Questions

Q. What catalytic systems optimize the reduction of this compound to 3-methylcyclohexanol, and how does solvent selection influence chemoselectivity?

  • Methodological Answer : Zr-containing MOF-808 catalyzes Meerwein–Ponndorf–Verley (MPV) reduction of this compound with 100% chemoselectivity to 3-methylcyclohexanol in isopropanol or 2-butanol . Solvent polarity and steric effects modulate hydride transfer efficiency: polar aprotic solvents stabilize the transition state, while bulky alcohols (e.g., 2-BuOH) reduce side reactions. Blank experiments confirm no conversion occurs without MOF-808, emphasizing its necessity .

Q. How does stereochemistry affect enzyme-catalyzed Baeyer–Villiger oxidation of this compound?

  • Methodological Answer : Baeyer-Villiger monooxygenases (BVMOs) from Dietzia spp. exhibit substrate specificity dependent on methyl group position. For this compound, BVMO4 shows 90% relative activity compared to 155% for 2-methylcyclohexanone, attributed to steric hindrance and active-site geometry . Enzyme kinetics (e.g., kcat/Km) reveal that this compound’s axial methyl group reduces binding affinity, impacting lactone formation efficiency .

Q. How can researchers resolve contradictions in catalytic activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in catalyst preparation (e.g., MOF activation protocols), solvent purity, or stereochemical impurities. For Pd-catalyzed dehydrogenation, ligand effects (e.g., 2-dimethylaminopyridine vs. phosphines) and substrate pre-treatment (e.g., drying) critically influence turnover numbers . Systematic replication studies with controlled variables (e.g., O₂ partial pressure in aerobic dehydrogenation) are recommended to validate reproducibility .

Q. What role does this compound play in material science, particularly in organic electronics?

  • Methodological Answer : this compound serves as a green solvent for processing conjugated polymers like PFuDPP-4FTVT in n-channel organic thin-film transistors (OTFTs). Its low toxicity and high solubility enable electron mobilities >1 cm²·V⁻¹·s⁻¹, outperforming traditional chlorinated solvents. Solvent evaporation kinetics during film formation critically impact crystallinity and charge transport .

Properties

IUPAC Name

3-methylcyclohexan-1-one
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InChI

InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3
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InChI Key

UJBOOUHRTQVGRU-UHFFFAOYSA-N
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Canonical SMILES

CC1CCCC(=O)C1
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Molecular Formula

C7H12O
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DSSTOX Substance ID

DTXSID50862256
Record name Cyclohexanone, 3-methyl-
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Molecular Weight

112.17 g/mol
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Physical Description

Clear colorless to very faintly yellow liquid; [Acros Organics MSDS], Liquid, Colourless liquid; camphoraceous odour
Record name 3-Methylcyclohexanone
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Record name 3-Methylcyclohexanone
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Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
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Density

0.914-0.919
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Vapor Pressure

1.5 [mmHg]
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CAS No.

591-24-2, 625-96-7
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Melting Point

-73.5 °C
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Synthesis routes and methods

Procedure details

3,3'-Dimethyl-1,1'-peroxydicyclohexylamine (10 g.) derived from 3-methylcyclohexanone, hydrogen peroxide and ammonia, and probably a mixture of stereoisomers was added to a solution of sodium methoxide in methanol (2 g. sodium in 40 c.c. methanol) and the mixture heated under reflux for 2 hours; only a small amount of peroxide remained unreacted. The solution was cooled, diluted with water, neutralised with hydrochloric acid and extracted with chloroform. Distillation of the chloroform extract gave 3-methylcyclohexanone (4.7 g.), methylcaprolactam (4.1 g), b.p. 145°-150°/15 mm., and residue (0.5 g.). Examination of the methylcaprolactam fraction by N.M.R. spectroscopy showed it to be a mixture of 3- and 5-methyl-caprolactam; on storage this fraction crystallized and several recrystallisations yielded the 3-methylcaprolactam, m.p. 87°-100°.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcyclohexanone
Reactant of Route 2
3-Methylcyclohexanone
Reactant of Route 3
3-Methylcyclohexanone
Reactant of Route 4
Reactant of Route 4
3-Methylcyclohexanone
Reactant of Route 5
3-Methylcyclohexanone
Reactant of Route 6
3-Methylcyclohexanone

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